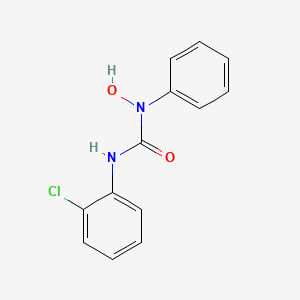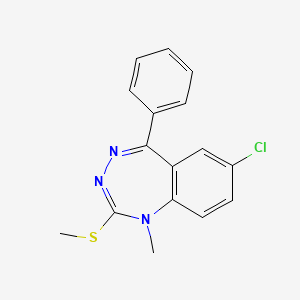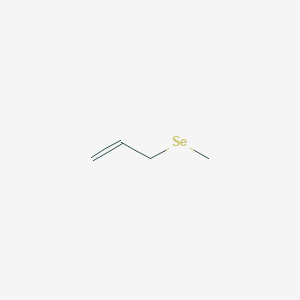![molecular formula C12H19NO2 B14344497 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one CAS No. 104502-51-4](/img/structure/B14344497.png)
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one is a heterocyclic organic compound that features a furan ring substituted with a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one typically involves the reaction of a furan derivative with a piperidine derivative under specific conditions. One common method involves the alkylation of 4,5-dimethylfuran with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and other heterocyclic compounds.
Scientific Research Applications
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in electron transfer processes, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylfuran: Lacks the piperidinylmethyl group, making it less versatile in biological applications.
Piperidin-1-ylmethyl derivatives: These compounds have similar structural features but may differ in their reactivity and applications.
Uniqueness
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one is unique due to the combination of the furan ring and the piperidinylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104502-51-4 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4,5-dimethyl-5-(piperidin-1-ylmethyl)furan-2-one |
InChI |
InChI=1S/C12H19NO2/c1-10-8-11(14)15-12(10,2)9-13-6-4-3-5-7-13/h8H,3-7,9H2,1-2H3 |
InChI Key |
UUKOTPYVEHCTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC1(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)




![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)





![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)

